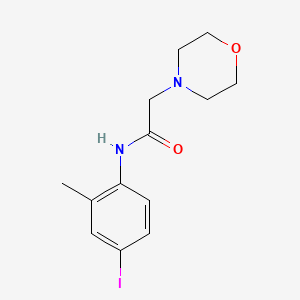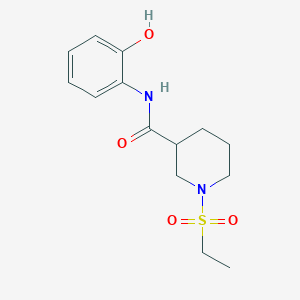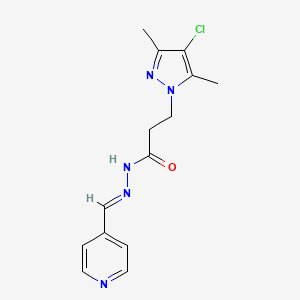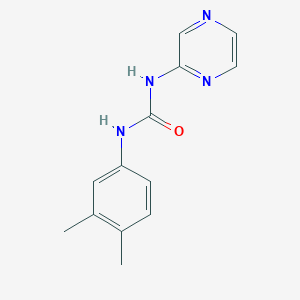![molecular formula C22H22N2O5 B5465106 N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5465106.png)
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound is also known as GSK-3β inhibitor, and it has been found to exhibit various pharmacological properties that make it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide involves the inhibition of GSK-3β, which is a serine/threonine kinase that is involved in various signaling pathways. This inhibition leads to the activation of downstream targets, including β-catenin, which is involved in the regulation of gene expression, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. This compound has been found to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory and anti-tumor effects, which may have potential applications in the treatment of various inflammatory and cancerous conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has several advantages as a research tool, including its high potency, selectivity, and stability. However, it also has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide. One area of interest is the development of more potent and selective GSK-3β inhibitors, which may have potential applications in the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may lead to the development of new therapeutic strategies for the treatment of neurodegenerative and inflammatory diseases. Finally, the potential applications of this compound in drug delivery systems and nanotechnology should also be explored.
Synthesemethoden
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide involves several steps, including the preparation of the starting materials, reaction conditions, and purification methods. The synthesis of this compound has been described in various research articles, and different approaches have been proposed to optimize the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a GSK-3β inhibitor, which has been found to be involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-15-2-5-17(6-3-15)21(25)23-18(22(26)24-8-10-27-11-9-24)12-16-4-7-19-20(13-16)29-14-28-19/h2-7,12-13H,8-11,14H2,1H3,(H,23,25)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVLZQDQKMFKCL-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-isopropyl-4-methylpyrimidine](/img/structure/B5465028.png)
![(3R*,3aR*,7aR*)-1-[5-(methoxymethyl)-2-furoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5465033.png)

![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)

![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5465072.png)
![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)

![6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5465104.png)

![4-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5465116.png)
![3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide](/img/structure/B5465123.png)
![N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5465139.png)